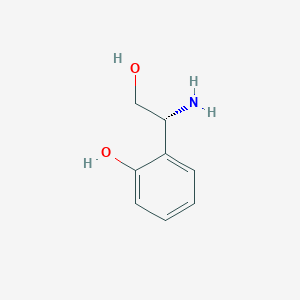

(2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-[(1R)-1-amino-2-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m0/s1 |

InChI Key |

XVLDHRZCNVRYIN-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino 2 2 Hydroxyphenyl Ethan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched compounds, minimizing the loss of material associated with resolving racemic mixtures. Key approaches include catalytic enantioselective reductions, asymmetric aminohydroxylations, and the use of chiral auxiliaries.

Catalytic Enantioselective Reductions

The catalytic asymmetric reduction of prochiral ketones is a powerful and widely used method for producing optically active secondary alcohols. nih.gov In the context of synthesizing (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol, this strategy typically involves the reduction of a corresponding α-amino ketone precursor, such as 2-amino-1-(2-hydroxyphenyl)ethanone (B3061237). The success of this method hinges on the use of a chiral catalyst that can effectively differentiate between the two faces of the ketone, leading to one enantiomer of the alcohol in excess.

A prominent example of such a catalytic system involves the use of oxazaborolidines, often derived from chiral amino alcohols like (S)-α,α-diphenylpyrrolidinemethanol. These catalysts, in conjunction with a reducing agent like borane (B79455) (BH₃), can achieve high levels of enantioselectivity. For instance, new catalytic systems prepared from amino alcohols and dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have shown promise in the reduction of various prochiral aralkyl ketones with enantioselectivities ranging from 82% to over 99%. umb.edu The general mechanism involves the formation of a catalyst-borane complex that coordinates to the ketone, followed by the stereoselective transfer of a hydride to the carbonyl carbon.

Biocatalysis also presents a highly effective approach. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones with exceptional enantioselectivity. nih.gov Engineered ADHs, for example from Thermoanaerobacter pseudethanolicus (TeSADH), have been successfully used for the asymmetric reduction of various substituted acetophenones, yielding enantiopure alcohols. nih.gov

| Precursor Ketone | Catalyst System | Reducing Agent | Product Enantiomeric Excess (ee) | Reference |

| 2-Amino-1-(2-hydroxyphenyl)ethanone (hypothetical) | Oxazaborolidine/9-BBN | BH₃-THF | High (by analogy) | umb.edu |

| Substituted Acetophenones | Engineered TeSADH mutants | Isopropanol (B130326) (cosubstrate) | >99% | nih.gov |

| 2-Phenylquinoxaline | [Ir(COD)Cl]₂ / Chiral Ligand | H₂ | up to 98% (R) | nih.govrsc.org |

Table 1: Representative Catalytic Enantioselective Reduction Systems.

Asymmetric Aminohydroxylation Reactions

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes. nih.govnih.gov This reaction involves the syn-addition of an amino group and a hydroxyl group across a double bond, utilizing an osmium catalyst and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). researchgate.netrsc.org

To synthesize this compound, a suitable precursor would be 2-hydroxystyrene. The regioselectivity of the addition is a critical factor and can often be influenced by the choice of ligand and the nitrogen source (e.g., sulfonamides, carbamates). The reaction creates two new stereocenters, and the chiral ligand directs the facial selectivity of the addition to the alkene, resulting in an enantiomerically enriched product. rsc.org While the AA reaction is a very attractive and direct approach, yields can sometimes be moderate due to challenges in controlling regioselectivity. nih.gov

| Alkene Substrate | Catalyst System | Nitrogen Source | Key Features | Reference |

| 2-Hydroxystyrene (hypothetical) | K₂OsO₂(OH)₄ / (DHQ)₂PHAL | N-Halosulfonamide | Regio- and enantioselective syn-addition | nih.govresearchgate.net |

| General Alkenes | Osmium Tetroxide / Cinchona Alkaloid Ligands | Carbamates, Amides | Provides N-protected amino alcohols | researchgate.net |

Table 2: Asymmetric Aminohydroxylation for 1,2-Amino Alcohol Synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.orgresearchgate.net An auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a common approach involves the use of an Evans oxazolidinone auxiliary. researchgate.net The synthesis could start by acylating the chiral oxazolidinone with a protected glycine (B1666218) derivative. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then react with an electrophile, such as a protected 2-hydroxybenzaldehyde. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary and deprotection would yield the target amino alcohol. Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide, which is then alkylated diastereoselectively. wikipedia.org

| Chiral Auxiliary | Key Reaction | Electrophile | Diastereomeric Ratio (dr) | Reference |

| Evans Oxazolidinones | Aldol (B89426) Reaction | Aldehydes | Often >90:10 | researchgate.net |

| Pseudoephedrine | Alkylation of Amide Enolate | Alkyl Halides | High | wikipedia.org |

| (R)-BINOL | Alkylation of Glycine Derivatives | Electrophiles | up to 86% de | wikipedia.org |

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis.

Chiral Pool and Resolution Strategies

An alternative to direct asymmetric synthesis involves utilizing readily available chiral molecules or separating enantiomers from a racemic mixture.

Derivation from Natural Precursors

The chiral pool refers to the collection of inexpensive, enantiopure compounds available from natural sources, such as amino acids, terpenes, and carbohydrates. nih.gov These molecules serve as valuable starting materials for the synthesis of more complex chiral targets. nih.gov

The synthesis of this compound could potentially start from a natural amino acid. For example, L-tyrosine, which possesses a p-hydroxyphenyl group, could be a logical starting material, although significant functional group manipulations would be required to change the substitution pattern on the aromatic ring and reduce the carboxylic acid. A more direct, though less common, precursor could be L-2-hydroxyphenylglycine. The synthesis would involve the reduction of the carboxylic acid group to a primary alcohol, a transformation that can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction. The inherent chirality of the starting amino acid is retained throughout the synthesis, leading to the enantiopure amino alcohol.

Classical Resolution Techniques

Classical resolution is a technique used to separate a racemic mixture into its individual enantiomers. This method involves reacting the racemate with a single enantiomer of a different chiral compound, known as a resolving agent. This reaction creates a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. patsnap.com

For the resolution of racemic 2-Amino-2-(2-hydroxyphenyl)ethan-1-ol, a chiral acid such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid could be used as the resolving agent. The basic amino group of the racemate reacts with the chiral acid to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation by filtration, the desired diastereomer is treated with a base to neutralize the resolving agent and liberate the enantiomerically pure amino alcohol. A similar strategy has been reported for the resolution of phenylephrine (B352888) using (R)-naproxen as the resolving agent. patsnap.com

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a powerful tool for the synthesis of chiral amino alcohols due to the high stereoselectivity of enzymes, which often operate under mild reaction conditions. While specific enzymatic resolution data for this compound is not extensively documented in publicly available literature, the principles can be inferred from methodologies applied to analogous compounds.

One common approach involves the kinetic resolution of a racemic mixture of the amino alcohol. This can be achieved using lipases or proteases that selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, engineered amine dehydrogenases (AmDHs) have shown great promise in the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov These enzymes, derived from amino acid dehydrogenases, can catalyze the reductive amination of a ketone precursor with high enantioselectivity. nih.gov For instance, an engineered AmDH from Sporosarcina psychrophila has been successfully used for the synthesis of other chiral amino alcohols, achieving high conversions and excellent enantiomeric excess (>99% ee). nih.gov

The general strategy would involve the synthesis of racemic 2-amino-2-(2-hydroxyphenyl)ethan-1-ol, followed by screening a library of enzymes (e.g., lipases, proteases, or acylases) for their ability to selectively act on one enantiomer. The reaction conditions, such as solvent, acyl donor, and temperature, would need to be optimized to maximize the enantiomeric excess of the desired (R)-enantiomer.

Multi-Step Synthesis Pathways

Multi-step chemical synthesis provides a more traditional yet highly versatile approach to constructing this compound. These pathways often involve the strategic introduction of the key functional groups and the creation of the chiral centers through stereocontrolled reactions.

Strategies Involving Phenolic Precursors

Syntheses often commence with readily available phenolic precursors, such as 2-hydroxybenzaldehyde or derivatives of 2-hydroxyphenylacetic acid.

A plausible route starting from 2-hydroxybenzaldehyde involves a condensation reaction with an amine, followed by the addition of a nucleophile and subsequent reduction. For example, the reaction of 2-hydroxybenzaldehyde with an amine can form a Schiff base, which can then be reacted with a cyanide source to form an α-aminonitrile. nih.govmdpi.com Hydrolysis of the nitrile and reduction of the resulting carboxylic acid would yield the target amino alcohol. A more direct approach involves the condensation of 2-hydroxybenzaldehyde with an amino compound, followed by a reduction step. nih.gov

Another strategy employs 2-hydroxyphenacyl bromide (2-bromo-1-(2-hydroxyphenyl)ethanone) as the starting material. synquestlabs.comnih.gov This precursor already contains the C2-backbone attached to the phenolic ring. The bromine atom provides a convenient handle for introducing the amino group via nucleophilic substitution.

A six-step synthesis of a related metabolite, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, starting from 2-hydroxyphenylacetic acid has been reported, involving steps like methylation, formylation, and reduction, showcasing the utility of this class of precursors. unl.pt

Routes Incorporating Amino Group Introduction

The introduction of the amino group is a critical step in the synthesis. This can be achieved at various stages of the synthetic sequence.

Starting from 2-hydroxyphenacyl bromide, the amino group can be introduced by reaction with ammonia (B1221849) or a protected amine source. acs.org For example, reaction with aqueous ammonia can lead to the formation of 2-amino-1-(2-hydroxyphenyl)ethanone. acs.org This α-amino ketone is a key intermediate that can then be stereoselectively reduced to the desired amino alcohol.

Alternatively, the synthesis can proceed through an α-azido ketone intermediate. The azide (B81097) group can be introduced by reacting an α-halo ketone with sodium azide. The azide then serves as a precursor to the amine, which can be unmasked by reduction, for instance, with hydrogen and a palladium catalyst, at a later stage in the synthesis.

Stereocontrolled Functional Group Interconversions

The cornerstone of synthesizing the specific (2R) enantiomer lies in the stereocontrolled reduction of the ketone in the intermediate 2-amino-1-(2-hydroxyphenyl)ethanone. Asymmetric transfer hydrogenation is a particularly effective method for this transformation. acs.orgnih.gov

This reaction typically employs a chiral catalyst, often a ruthenium complex with a chiral ligand, and a hydrogen donor like formic acid or isopropanol. acs.orgnih.gov By selecting the appropriate chiral ligand, the reduction can be directed to produce the (R)-alcohol with high enantioselectivity. For instance, the asymmetric transfer hydrogenation of similar unprotected α-amino ketones has been shown to yield the corresponding chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and in high yields. acs.orgnih.gov

Another approach involves the use of chiral oxaborolidine catalysts for the borane-mediated reduction of α-chloro ketones, which are precursors to the amino alcohol. taylorfrancis.com This method has been used to produce other chiral amino alcohols with high enantiomeric excess. taylorfrancis.com

The diastereoselective hydrogenation of enantioenriched β-hydroxy enamines is another sophisticated method to generate 1,3-amino alcohols with controlled stereochemistry, a strategy that could be adapted for 1,2-amino alcohols. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and reagents.

In the context of asymmetric transfer hydrogenation, the catalyst loading, the ratio of the hydrogen donor (e.g., formic acid/triethylamine (B128534) mixture), and the reaction temperature are critical variables. acs.org Studies on related substrates have shown that catalyst loading can sometimes be decreased to as low as 0.13 mol% while maintaining high conversion and enantioselectivity. acs.org

For enzymatic reactions, optimization involves selecting the best enzyme through screening, adjusting the pH, temperature, and substrate concentration. In multi-enzyme systems, the molar ratio of the different enzymes is a key parameter to optimize for maximum product yield. nih.govnih.gov For instance, in a three-enzyme system for the production of 3-amino-2-hydroxy acetophenone, adjusting the molar ratio of the enzymes led to a significant increase in yield. nih.gov

The table below summarizes some reported yields and conditions for analogous synthetic steps that are relevant to the synthesis of this compound.

| Precursor/Intermediate | Reaction Type | Catalyst/Reagent | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | Amination | 28% NH4OH | MeCN, rt, 16h | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 60% | N/A | acs.org |

| 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | Asymmetric Transfer Hydrogenation | Ruthenium catalyst (3l) | HCOOH/TEA, MeOH, 60-65°C, 20h | (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | High | >99% | acs.org |

| 1-hydroxy-2-butanone | Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (wh84) | 1 M NH4Cl/NH3·H2O, pH 8.5, 30°C | (S)-2-amino-1-butanol | 91-99% conversion | >99% | nih.gov |

| N-tosyl-substituted ynamides | Asymmetric Aldehyde Addition | Diethylborane, then Zn(OTf)2, MIB catalyst | - | β-hydroxy enamines | 68-86% | 54-98% | nih.gov |

| m-nitroacetophenone | Multi-enzyme biosynthesis | nbzA/habA/GDH | Optimized enzyme ratios | 3-amino-2-hydroxy acetophenone | 580 mg/L | N/A | nih.govnih.gov |

Derivatization Strategies and Analogue Synthesis

Formation of Amine Derivatives

The primary amino group in (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

The formation of an amide bond is a fundamental transformation in organic synthesis. The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. Similarly, reaction with benzoyl chloride would produce the N-benzoyl analogue. The general conditions for these reactions often involve an inert solvent and a base to neutralize the hydrogen halide byproduct.

Carbamates, which are esters of carbamic acid, can be synthesized from the primary amine by reaction with chloroformates or isocyanates. For example, treatment of this compound with ethyl chloroformate in the presence of a base like triethylamine (B128534) would result in the formation of the corresponding ethyl carbamate.

Table 1: Examples of Amide and Carbamate Synthesis Starting from this compound

| Reagent | Derivative Class | Product Name |

|---|---|---|

| Acetyl chloride | Amide | N-[(1R)-2-hydroxy-1-(2-hydroxyphenyl)ethyl]acetamide |

| Benzoyl chloride | Amide | N-[(1R)-2-hydroxy-1-(2-hydroxyphenyl)ethyl]benzamide |

| Ethyl chloroformate | Carbamate | Ethyl [(1R)-2-hydroxy-1-(2-hydroxyphenyl)ethyl]carbamate |

| Phenyl isocyanate | Carbamate | 1-[(1R)-2-hydroxy-1-(2-hydroxyphenyl)ethyl]-3-phenylurea |

The primary amine of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The resulting imine can be a stable compound or a reactive intermediate that can be further reduced to a secondary amine. For example, condensation with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating with metal ions.

Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.

Acylation of the amino group, as mentioned in the amide synthesis section, is a straightforward and high-yielding reaction. A wide variety of acyl groups can be introduced, significantly altering the steric and electronic properties of the parent molecule.

Modifications of the Hydroxyl Group

The presence of both a primary alcohol and a phenolic hydroxyl group offers additional sites for derivatization, further expanding the chemical space accessible from this compound.

The phenolic hydroxyl group is more acidic than the primary alcohol and can be selectively deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. The primary alcohol can also be converted to an ether, typically under more forcing conditions or by using specific reagents like the Williamson ether synthesis.

Esterification of the hydroxyl groups can be achieved by reaction with acyl chlorides or anhydrides. The reactivity of the two hydroxyl groups can be different, potentially allowing for selective esterification. For instance, the less hindered primary alcohol might react preferentially under certain conditions. The use of protecting groups for the amine and the other hydroxyl function can ensure site-selective esterification.

Table 2: Examples of Hydroxyl Group Modifications of this compound

| Reagent | Modification | Product Name (Illustrative) |

|---|---|---|

| Methyl iodide / Base | Etherification (Phenolic) | (2R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol |

| Benzyl bromide / Base | Etherification (Primary) | (2R)-2-Amino-1-(benzyloxy)-2-(2-hydroxyphenyl)ethane |

| Acetic anhydride | Esterification (Primary) | (2R)-2-amino-2-(2-hydroxyphenyl)ethyl acetate |

| Benzoyl chloride | Esterification (Phenolic) | 2-[(1R)-2-amino-1-hydroxyethyl]phenyl benzoate |

The ortho-aminophenol moiety in this compound makes it an excellent ligand for the formation of metal chelates. The phenolic hydroxyl group, along with the amino group, can coordinate with various metal ions, such as copper(II), nickel(II), and zinc(II), to form stable five-membered chelate rings. The formation of these complexes can be confirmed by various spectroscopic techniques, including UV-Vis and IR spectroscopy, and by single-crystal X-ray diffraction. The coordination can influence the chemical and physical properties of the organic ligand.

Aromatic Ring Substitutions and Modifications

Electrophilic Aromatic Substitution Reactions

The hydroxyl and amino groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the reaction. wikipedia.org In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted (amino group and the ethan-1-ol chain). Therefore, substitution is directed to the positions ortho and para to the amino group. However, the steric hindrance from the adjacent substituents and the ethan-1-ol side chain will play a significant role in determining the regioselectivity of the substitution.

Common EAS reactions that could be employed for the derivatization of this compound include nitration, halogenation, and sulfonation. masterorganicchemistry.com To control the reactivity and prevent undesirable side reactions, such as oxidation of the aminophenol moiety, protection of the amino and hydroxyl groups is often necessary. libretexts.org For instance, the amino group can be protected as an amide (e.g., acetanilide) to moderate its activating effect and direct substitution to the para position. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions for this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Bromination | Br₂/FeBr₃ | Introduction of a bromine (-Br) atom onto the aromatic ring. |

| Chlorination | Cl₂/AlCl₃ | Introduction of a chlorine (-Cl) atom onto the aromatic ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. |

This table presents hypothetical reaction conditions based on general knowledge of electrophilic aromatic substitution reactions. The actual outcomes may vary depending on the specific substrate and experimental setup.

Metal-Catalyzed Coupling Reactions for Ring Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize the aromatic ring of this compound. researchgate.netwiley.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. researchgate.net

Prior to performing a cross-coupling reaction, the aromatic ring of this compound would first need to be halogenated, as described in the previous section. The resulting aryl halide can then participate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.net This is a widely used method due to the mild reaction conditions and the commercial availability of a diverse range of boronic acids.

Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl halide with an alkene to introduce a vinyl group onto the aromatic ring. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl halide with an amine. This could be used to introduce a secondary or tertiary amine to the aromatic ring.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-O, C-N, and C-S bonds, providing an alternative to palladium-catalyzed methods. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for a Halogenated Derivative of this compound

| Reaction | Coupling Partner | Catalyst System (Example) | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl, Alkyl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | Di-substituted Amine |

| Chan-Lam | R-OH | Cu(OAc)₂, pyridine | Aryl Ether |

This table presents examples of potential cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for the success of the reaction and needs to be optimized for each specific substrate.

Synthesis of Structural Analogues for Comparative Studies

The synthesis of structural analogues of this compound is essential for understanding its structure-activity relationship (SAR) and for developing compounds with improved properties. The modification of the aromatic ring, the side chain, and the amino and hydroxyl groups can provide valuable insights into the molecular interactions of the compound.

A key analogue of the target compound is octopamine (B1677172), which has a hydroxyl group at the para-position instead of the ortho-position. nih.govnih.gov The extensive research on octopamine and its analogues provides a roadmap for the design and synthesis of analogues of this compound. For instance, studies on octopamine receptors have utilized various synthetic analogues to probe the binding pocket and understand the key interactions. nih.govnih.gov

Strategies for Analogue Synthesis:

Modification of Aromatic Substituents: As discussed in the previous sections, the aromatic ring can be functionalized with various substituents through electrophilic substitution and cross-coupling reactions. This allows for the exploration of the effects of electron-donating and electron-withdrawing groups on the activity of the molecule.

Positional Isomers: The synthesis of isomers with the hydroxyl group at the meta- or para-position would be crucial for comparative studies to understand the importance of the ortho-hydroxyl group for its biological activity.

Side Chain Modification: The length and branching of the ethan-1-ol side chain can be altered. For example, homologation to a propan-1-ol or butan-1-ol chain, or the introduction of substituents on the side chain carbons.

N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to produce secondary and tertiary amines or amides, respectively. This can influence the basicity and lipophilicity of the molecule.

The synthesis of these analogues would likely start from a common precursor, such as a protected form of 2-aminophenol (B121084) or a substituted styrene (B11656) oxide. researchgate.net The enantioselective synthesis of these analogues would be critical, as the stereochemistry of the amino and hydroxyl groups on the side chain is often crucial for biological activity.

Table 3: Examples of Structural Analogues of this compound for Comparative Studies

| Analogue Name | Structural Modification | Rationale for Synthesis |

| (2R)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol (Octopamine) | Positional isomer of the hydroxyl group (para) | To compare the effect of the hydroxyl group position on activity. |

| (2R)-2-Amino-2-(3-hydroxyphenyl)ethan-1-ol | Positional isomer of the hydroxyl group (meta) | To further investigate the influence of the hydroxyl group's location. |

| (2R)-2-Amino-2-(2-hydroxy-5-nitrophenyl)ethan-1-ol | Introduction of a nitro group on the aromatic ring | To study the effect of an electron-withdrawing group. |

| (2R)-N-Methyl-2-amino-2-(2-hydroxyphenyl)ethan-1-ol | N-methylation of the amino group | To investigate the role of the primary amine in biological interactions. |

Stereochemical Analysis and Chiral Discrimination Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Determination

NMR spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds like (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol . Since enantiomers are indistinguishable in an achiral solvent, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org The formation of these diastereomeric complexes relies on various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. mdpi.com

For This compound , which possesses amino and hydroxyl functional groups, as well as an aromatic ring, several types of CSAs can be effective. These include derivatives of binaphthol, such as (R)-1,1'-bi-2-naphthol, and chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and Pirkle's alcohol. semmelweis.hunih.gov The interaction between the CSA and the enantiomers of the amino alcohol leads to differences in the chemical shifts (Δδ) of specific protons, enabling the determination of enantiomeric excess. nih.gov The reliability of this method has been demonstrated for various chiral amines and alcohols. libretexts.orgnih.gov

Table 1: Common Chiral Solvating Agents for Amino Alcohols

| Chiral Solvating Agent (CSA) | Typical Analyte Functional Groups | Interaction Mechanism |

|---|---|---|

| (R)-1,1'-Bi-2-naphthol (BINOL) | Amines, Alcohols | Hydrogen bonding, π-π stacking |

| Mosher's acid (MTPA) | Alcohols, Amines | Formation of diastereomeric esters/amides |

| Pirkle's alcohol | Compounds with π-systems | π-π stacking, hydrogen bonding |

This table is generated based on general principles of chiral recognition and data from related studies. libretexts.orgsemmelweis.hunih.gov

An alternative NMR method involves the formation of stable diastereomeric salts through the reaction of the chiral amine with a chiral derivatizing agent (CDA). For This compound , the amino group can be reacted with a chiral acid, such as (R)- or (S)-mandelic acid or its derivatives, to form diastereomeric ammonium (B1175870) salts. nih.gov These diastereomers exhibit distinct signals in the NMR spectrum, particularly for protons adjacent to the chiral center. nih.gov This method often provides larger chemical shift differences compared to CSAs, facilitating more accurate quantification. The derivatization needs to proceed to completion without any kinetic resolution to ensure the accuracy of the enantiomeric purity determination. nih.gov

Chromatographic Enantioseparation Techniques

Chromatographic methods are widely used for the separation and quantification of enantiomers due to their high resolution and sensitivity.

Chiral HPLC is a cornerstone technique for the enantioseparation of pharmaceutical compounds. nih.gov For the separation of the enantiomers of 2-Amino-2-(2-hydroxyphenyl)ethan-1-ol , polysaccharide-based chiral stationary phases (CSPs) are particularly effective. Columns such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for separating a wide range of chiral molecules, including those with amino alcohol structures. nih.gov The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide derivatives. nih.gov

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. nih.gov

Table 2: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Chiral Stationary Phase | Mobile Phase Composition | Detection |

|---|---|---|

| Chiralpak AD-H | Hexane/Isopropanol (e.g., 90:10 v/v) | UV (e.g., 220 nm) |

This table represents typical starting conditions for method development for a compound like this compound, based on general knowledge of chiral separations. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.gov The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of a polar modifier, such as methanol (B129727) or ethanol. nih.gov Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in resolving the enantiomers of various pharmaceuticals. nih.govnih.gov The principles of chiral recognition are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity. nih.gov

Gas Chromatography (GC) can also be employed for the enantioseparation of volatile chiral compounds. For a polar molecule like This compound , derivatization is typically required to increase its volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups can be derivatized, for example, by acylation or silylation. sigmaaldrich.com

Following derivatization, the enantiomers can be separated on a chiral stationary phase. Proline-based CSPs have been shown to be effective for the GC separation of racemic aromatic alcohols without derivatization, and for derivatized amines. nih.govfao.org Cyclodextrin-based CSPs are also widely used and commercially available for a broad range of chiral separations. researchgate.net

Table 3: Potential GC-CSP for Enantioseparation of Derivatized Amino Alcohols

| Chiral Stationary Phase Type | Derivatization Agent | Potential Application |

|---|---|---|

| Proline-based | Trifluoroacetic anhydride (B1165640) (for amine) | Separation of derivatized aromatic amino alcohols |

This table provides examples of potential GC methods based on established practices for similar compounds. sigmaaldrich.comnih.govfao.org

Chiral Recognition Mechanisms and Host-Guest Interactions

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This selectivity is fundamental to many biological processes and is a cornerstone of enantioselective analysis and separation techniques. The chiral recognition of this compound typically involves the formation of transient diastereomeric complexes with a chiral selector, often referred to as a "host" molecule. The stability of these host-guest complexes differs between the two enantiomers of the analyte, allowing for their discrimination.

The primary mechanism governing this recognition is the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte. One of these interactions must be stereochemically dependent, meaning it is favorable for one enantiomer but not the other. For a 1,2-amino alcohol like this compound, these interactions commonly involve hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking.

Common classes of chiral selectors used for the recognition of amino alcohols include cyclodextrins, chiral crown ethers, and polysaccharide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Host-Guest Interactions with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are effective chiral selectors for aromatic amino alcohols. The chiral recognition mechanism involves the inclusion of the phenyl group of the analyte into the hydrophobic cavity of the cyclodextrin (B1172386). scirp.org The amino and hydroxyl groups of the analyte can then form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin.

The enantioselectivity arises from the differential stability of the diastereomeric complexes formed between the cyclodextrin and the R- and S-enantiomers of the amino alcohol. For this compound, the specific orientation of the amino and hydroxyl groups in the R-configuration will lead to a more stable complex with the cyclodextrin compared to its S-enantiomer, or vice versa, depending on the specific cyclodextrin used (e.g., β-cyclodextrin or a derivative). researchgate.netscirp.org This difference in stability is often attributed to steric hindrance between the analyte's substituents and the cyclodextrin rim.

| Interaction Type | Guest Moiety (this compound) | Host Moiety (e.g., β-Cyclodextrin) | Role in Chiral Recognition |

|---|---|---|---|

| Inclusion Complexation | 2-Hydroxyphenyl group | Hydrophobic cavity | Primary binding interaction, positioning the guest within the host. |

| Hydrogen Bonding | Amino group (-NH2) and Hydroxyl group (-OH) | Hydroxyl groups on the rim | Secondary interactions that stabilize the complex; the stereospecificity of these bonds is crucial for discrimination. |

| Steric Repulsion | Substituents at the chiral center | Rim of the cyclodextrin | Unfavorable interactions that destabilize one diastereomeric complex more than the other. |

Chiral Recognition with Polysaccharide-Based CSPs:

In HPLC, chiral stationary phases derived from polysaccharides like cellulose (B213188) and amylose (B160209) are widely used for the separation of enantiomers of amino alcohols. The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. The derivatization of the polysaccharide with groups such as phenylcarbamates can further enhance enantioselectivity by providing additional sites for π-π interactions.

Polarimetry and Optical Rotation Studies

Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic property of a chiral substance. The specific rotation, [α], is a standardized measure of this property and is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (usually the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in grams per milliliter (for pure liquids) or grams per 100 milliliters (for solutions).

For this compound, the "R" designation refers to its absolute configuration as determined by the Cahn-Ingold-Prelog priority rules. The sign of the optical rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left). This sign is an experimentally determined value and is not directly predictable from the R/S designation.

While specific optical rotation data for this compound is not widely reported in readily available literature, the optical rotation of structurally similar chiral amino alcohols provides an indication of the expected behavior. For instance, (R)-(-)-2-Amino-1-propanol has a reported specific rotation of -21.2 ± 0.5° (c=2 in ethanol). thermofisher.com The magnitude and sign of the specific rotation for this compound would be dependent on the solvent, temperature, and concentration at which it is measured.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Specific Rotation ([α]) | A fundamental physical constant for a chiral compound. | Characterizes the compound and can be used to determine its enantiomeric purity. |

| Sign of Rotation (+ or -) | Indicates the direction of rotation of plane-polarized light. | Experimentally determined; a key identifier for a specific enantiomer. |

| Solvent | The medium in which the compound is dissolved for measurement. | Can significantly influence the magnitude and sometimes the sign of the optical rotation. |

| Concentration | The amount of substance dissolved in the solvent. | Directly affects the observed rotation. |

The determination of the optical rotation is a critical step in the synthesis and quality control of enantiomerically pure this compound. It provides a straightforward method to assess the success of a chiral synthesis or resolution process and to quantify the enantiomeric excess (ee) of a sample.

Mechanistic Investigations and Reaction Pathways Involving 2r 2 Amino 2 2 Hydroxyphenyl Ethan 1 Ol

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol are not extensively reported in the literature. However, general principles governing the reactions of β-amino alcohols can be applied to understand its reactivity.

The determination of a rate law for a reaction involving this compound would require systematic experimentation where the concentration of the reactants and catalysts are varied, and the initial reaction rates are measured. For a hypothetical reaction, such as an N-alkylation or a cyclization reaction, the rate law would likely depend on the concentrations of the amino alcohol, the electrophile, and any catalyst employed. For instance, in a bimolecular reaction with an alkyl halide (R-X), a plausible rate law might be:

Rate = k[this compound][R-X]

In a catalyzed reaction, the concentration of the catalyst would also feature in the rate equation. The reaction order with respect to each component would need to be determined experimentally.

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant (k) using the Arrhenius and Eyring equations. For reactions of analogous amino alcohols, activation energies for reactions like the reaction with CO2 have been reported to be in the range of 10-40 kJ/mol, depending on the solvent system. researchgate.net A negative entropy of activation would suggest an associative or ordered transition state, which is common in bimolecular reactions or intramolecular cyclizations.

| Parameter | Significance in Mechanistic Interpretation | Hypothetical Data for a Reaction of a β-Amino Alcohol |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | 20 - 60 kJ/mol |

| Enthalpy of Activation (ΔH‡) | Heat absorbed or released in forming the transition state. | 18 - 58 kJ/mol |

| Entropy of Activation (ΔS‡) | Change in the degree of randomness in forming the transition state. | -80 to -150 J/mol·K (for a bimolecular step) |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for related reactions. Specific experimental data for this compound is not available.

Mechanistic Studies of Catalytic Transformations

This compound can participate in various catalytic transformations, including C-N and C-O bond formation and cleavage. These reactions are often facilitated by transition metal catalysts.

In many catalytic cycles involving β-amino alcohols, several key intermediates are proposed. For instance, in the synthesis of oxazolidines from β-amino alcohols and aldehydes, a hemiaminal intermediate is formed, which then undergoes cyclization. scirp.org In transition metal-catalyzed reactions, the formation of metal-alkoxide or metal-amide complexes is a common initial step. For C-O bond cleavage reactions in related 2-aryloxy-1-arylethanols, an α-aryloxy ketone intermediate has been suggested, formed through a dehydrogenation step. nih.gov

| Reaction Type | Proposed Intermediates |

| Oxazolidine formation | Hemiaminal |

| Transition metal-catalyzed C-N coupling | Metal-amide complex, Imine |

| Transition metal-catalyzed C-O cleavage | Metal-alkoxide complex, α-aryloxy ketone |

Transition metal catalysts, such as those based on ruthenium, iridium, copper, and palladium, play a pivotal role in activating the C-N and C-O bonds of β-amino alcohols and their derivatives. nih.govacsgcipr.org

In C-N bond formation , such as N-arylation, a copper or palladium catalyst can facilitate the coupling of the amino group with an aryl halide. The mechanism often involves oxidative addition of the aryl halide to the metal center, followed by coordination of the amino alcohol, deprotonation to form a metal-amide, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

In C-O bond cleavage , a ruthenium catalyst has been shown to be effective for related 2-aryloxy-1-arylethanols. nih.gov A proposed mechanism involves a "borrowing hydrogen" strategy, where the alcohol is first oxidized to a ketone by the ruthenium catalyst. acsgcipr.org This is followed by cleavage of the C-O bond, which can occur via an organometallic C-O activation pathway, and subsequent reduction of the resulting intermediate. nih.gov

Rearrangement Reactions and Migration Studies

β-Amino alcohols are known to undergo rearrangement reactions, often promoted by the conversion of the hydroxyl group into a good leaving group. researchgate.netnih.gov For this compound, activation of the hydroxyl group, for example with trifluoroacetic anhydride (B1165640), could lead to the formation of an aziridinium (B1262131) ion intermediate. researchgate.netorganic-chemistry.org This highly reactive three-membered ring can then be attacked by a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, this can result in either retention of the original structure or a rearranged product.

For example, intramolecular attack by the adjacent amino group on the activated hydroxyl center would form an aziridinium ion. Subsequent intermolecular attack by a nucleophile at either of the two carbon atoms of the aziridinium ring would lead to different constitutional isomers. If the nucleophile attacks the benzylic carbon, the original 2-amino-1-phenylethanol (B123470) skeleton is retained. However, attack at the other carbon would lead to a rearranged 1-amino-2-phenylethanol product. The regioselectivity of this ring-opening is influenced by steric and electronic factors.

Reaction Stereoselectivity and Diastereoselectivity Studies

The strategic incorporation of this compound into a reacting system, often by converting it into a chiral auxiliary such as an oxazolidinone, provides a powerful tool for controlling the three-dimensional arrangement of atoms in a product molecule. The auxiliary creates a chiral environment that energetically favors the formation of one diastereomer over another.

A common application of such chiral auxiliaries is in the diastereoselective alkylation of enolates. While specific data for derivatives of this compound is not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, the alkylation of N-acyl oxazolidinones, a class of compounds readily prepared from amino alcohols, demonstrates excellent stereocontrol. The bulky substituent at the stereogenic center of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This results in a high diastereomeric excess (d.e.) of the product.

For example, in the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones, excellent diastereoselectivity has been reported. nih.gov Although the specific oxazolidinone was not derived from this compound, the results illustrate the potential for high stereochemical control.

Similarly, aldol (B89426) reactions, which form a new carbon-carbon bond and two new stereocenters, can be rendered highly diastereoselective by employing chiral auxiliaries. The Evans aldol reaction, which utilizes chiral oxazolidinones, is a classic example. The chelation of the enolate to a Lewis acid, such as a boron triflate, creates a rigid, chair-like transition state. The substituent on the chiral auxiliary dictates the facial selectivity of the reaction, leading to the preferential formation of one of the possible four diastereomers. Research on oxazolidinone derivatives of similar amino alcohols, like cis-1-amino-2-hydroxyindan, has shown that they can yield aldol products with high enantioselectivity.

The following interactive table summarizes representative data from the literature on the diastereoselective alkylation of a chiral N-acyloxazolidinone, illustrating the high levels of stereocontrol achievable with this class of auxiliaries.

| Electrophile (E+) | Product Diastereomeric Ratio (d.r.) |

| CH₃-I | 91 : 9 |

| PhCH₂Br | 99 : 1 |

This data is for an analogous system and serves to illustrate the principle of diastereoselective alkylation using chiral oxazolidinones.

The stereochemical outcome is rationalized by the formation of a Z-enolate that chelates to the metal counterion. This chelation, combined with the steric hindrance provided by the substituent on the chiral auxiliary, forces the electrophile to approach from the less hindered face, leading to the observed high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product.

Coordination Chemistry of 2r 2 Amino 2 2 Hydroxyphenyl Ethan 1 Ol

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH, temperature, and molar ratio of metal to ligand, can influence the final structure of the complex. scirp.org

This compound possesses three potential coordination sites: the nitrogen atom of the primary amine, the oxygen atom of the phenolic hydroxyl group, and the oxygen atom of the primary alcohol. The acidity of the phenolic proton makes it a likely site for deprotonation upon coordination to a metal ion. The amino group provides a strong neutral donor site. The alcoholic hydroxyl group can also coordinate, although it is generally a weaker donor than the phenolate (B1203915) and amino groups.

The ligand can act as a bidentate or tridentate chelating agent. As a bidentate ligand, it most commonly coordinates through the deprotonated phenolic oxygen and the amino nitrogen, forming a stable five-membered chelate ring. In this mode, the ethan-1-ol side chain may or may not be involved in coordination. As a tridentate ligand, all three donor atoms (phenolic oxygen, amino nitrogen, and alcoholic oxygen) would coordinate to the metal center, forming a combination of five- and six-membered chelate rings. The specific chelation is influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating anions. nih.govru.nl

With transition metals, this compound can adopt various coordination modes, leading to mononuclear or polynuclear complexes. byjus.com In many instances, it behaves as a bidentate N,O-donor ligand, coordinating through the amino nitrogen and the deprotonated phenolic oxygen. This mode of coordination is common for first-row transition metals such as copper(II), nickel(II), and cobalt(II). mdpi.comnih.gov For example, with copper(II), the formation of square planar or distorted octahedral complexes is anticipated, where the remaining coordination sites can be occupied by solvent molecules or other ligands. nih.govresearchgate.net

In some cases, the alcoholic hydroxyl group can also participate in coordination, particularly with metal ions that favor higher coordination numbers or in the absence of strongly coordinating solvents. This would result in a tridentate coordination mode. Furthermore, the alcoholic hydroxyl group can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

While specific crystallographic data for complexes of this compound are not widely reported, the structures can be inferred from related amino-phenol and amino-alcohol complexes. For a bidentate coordination through the amino nitrogen and phenolic oxygen, a five-membered chelate ring is formed. In a square planar complex with a 1:2 metal-to-ligand ratio, two such ligands would coordinate to the metal center. In an octahedral complex, the axial positions could be occupied by solvent molecules or other anions. jocpr.comspuvvn.edu

Table 1: Expected Crystallographic Parameters for a Hypothetical [Cu((2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-olate)₂] Complex

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁) |

| Coordination Geometry | Distorted Square Planar |

| Coordination Sites | Amino Nitrogen, Phenolic Oxygen |

Infrared (IR) Spectroscopy: The coordination of this compound to a metal ion induces characteristic shifts in its vibrational frequencies. The broad O-H stretching band of the free ligand (typically around 3300-3500 cm⁻¹) is expected to disappear or shift significantly upon deprotonation of the phenolic hydroxyl group and coordination to the metal. libretexts.org The N-H stretching vibrations of the amino group (around 3200-3400 cm⁻¹) will also shift, usually to lower wavenumbers, upon coordination. New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. mdpi.comnih.gov

Table 2: Expected IR Spectral Changes upon Coordination

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

| Phenolic O-H Stretch | ~3400 (broad) | Absent or shifted |

| Amino N-H Stretch | ~3300 | Shifted to lower frequency |

| C-O Stretch (Phenolic) | ~1250 | Shifted |

| M-O Stretch | - | ~400-600 |

| M-N Stretch | - | ~300-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound are expected to show bands arising from both ligand-centered transitions and d-d electronic transitions of the metal ion. libretexts.org The ligand itself will have absorptions in the UV region due to π-π* transitions of the phenyl ring. Upon coordination, these bands may shift. researchgate.net For first-row transition metal complexes, the d-d transitions typically appear in the visible region and are responsible for their color. illinois.edu The energy and intensity of these bands provide information about the coordination geometry and the ligand field strength. For instance, a copper(II) complex in a distorted octahedral or square planar environment would be expected to exhibit a broad d-d absorption band in the range of 500-700 nm. slideshare.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, particularly those of copper(II). mdpi.com For a Cu(II) complex with this compound, the EPR spectrum would provide information about the g-values and hyperfine coupling constants (A), which are sensitive to the coordination environment. ethz.ch In a frozen solution, an axial or rhombic spectrum is expected. For a d⁹ system in an elongated octahedral or square planar geometry, g∥ > g⊥ > 2.0023 and A∥ is typically in the range of 150-200 x 10⁻⁴ cm⁻¹. researchgate.netresearchgate.net The hyperfine splitting due to the coordinated nitrogen atoms may also be resolved, providing direct evidence of the N,O-coordination. rsc.org

Table 3: Hypothetical EPR Parameters for a [Cu((2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-olate)₂] Complex

| Parameter | Expected Value |

| g∥ | > 2.2 |

| g⊥ | ~2.05 |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 |

Theoretical Studies on Coordination Geometries and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the coordination chemistry of this compound. mdpi.com Theoretical calculations can be used to predict the most stable coordination geometries of the metal complexes, including bond lengths and angles. nih.gov By comparing the energies of different possible isomers (e.g., cis vs. trans) and coordination modes (bidentate vs. tridentate), the preferred structure can be determined. nih.gov

Furthermore, DFT calculations can provide insights into the electronic structure of the complexes. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized to understand the nature of the metal-ligand bonding and to predict the electronic transitions observed in the UV-Vis spectra. mdpi.comyoutube.com Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and the extent of covalent character in the metal-ligand bonds. For paramagnetic species like Cu(II) complexes, theoretical methods can also be used to calculate EPR parameters (g and A tensors), which can then be compared with experimental data to validate the proposed structures. mdpi.comnih.gov

Computational and Theoretical Studies of 2r 2 Amino 2 2 Hydroxyphenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the electronic structure and geometry of a molecule.

DFT calculations would be the initial step in the computational study of (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to find its most stable three-dimensional structure. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Upon successful geometry optimization, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (ethan-1-ol backbone) | 1.53 |

| C-N | 1.47 |

| C-O (alcohol) | 1.43 |

| C-O (phenol) | 1.36 |

| Bond Angles (degrees) | |

| C-C-N | 110.5 |

| C-C-O (alcohol) | 111.0 |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and represent typical data obtained from DFT calculations on similar aromatic amino alcohols.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into a single, optimized structure, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of the molecule over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. An energy landscape plot would visualize these conformers as minima on a potential energy surface, providing a comprehensive understanding of the molecule's flexibility.

Molecular dynamics (MD) simulations can be employed to study how molecules of this compound interact with each other and with solvent molecules. nih.gov By simulating a system containing multiple molecules over a period of time, one can observe the formation of intermolecular hydrogen bonds, which are expected to be significant given the presence of hydroxyl and amino groups. nih.gov Analysis of the radial distribution functions from MD simulations would quantify the distances and orientations of these interactions. Such studies are crucial for understanding the behavior of the compound in the condensed phase.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of the synthesized compound.

Computational tools, particularly those based on DFT, are adept at predicting spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, providing a detailed understanding of the molecule's vibrational properties.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.7-7.2 |

| Methine proton (-CH(OH)-): 4.8 | ||

| Methylene (B1212753) proton (-CH(NH₂)-): 3.9 | ||

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 115-155 |

| -CH(OH)- carbon: 75 | ||

| -CH(NH₂)- carbon: 60 | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch (alcohol): ~3350 |

| N-H stretch: ~3300 | ||

| O-H stretch (phenol): ~3200 | ||

| C-H stretch (aromatic): ~3050 |

Note: These are representative values based on known spectroscopic data for similar functional groups and molecular structures.

Computational Design of New Derivatives and Reaction Pathways

The rational design of novel therapeutic agents and the optimization of synthetic routes are cornerstones of modern medicinal chemistry. For this compound, also known as (R)-octopamine, computational methods have become indispensable tools for designing new derivatives with enhanced biological activities and for elucidating the intricacies of their reaction pathways. These in silico approaches, ranging from quantitative structure-activity relationship (QSAR) studies to sophisticated quantum mechanical calculations, allow for the prediction of molecular properties and reaction energetics, thereby guiding experimental efforts.

Computational Design of New Derivatives

The design of new derivatives of (R)-octopamine often targets its biological receptors, primarily the octopamine (B1677172) receptors (OARs), which are G-protein coupled receptors (GPCRs) crucial in invertebrates. Computational strategies are employed to predict how modifications to the (R)-octopamine scaffold will affect binding affinity and efficacy at these receptors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For octopamine analogs, 2D and 3D QSAR models have been developed to guide the synthesis of new derivatives with desired properties. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A study on a series of thiazole (B1198619) derivatives as PIN1 inhibitors utilized 2D-QSAR modeling to predict their biological activity. acs.org The models were built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) analysis, with descriptors such as molar refractivity (MR), the partition coefficient (logP), and the energy of the lowest unoccupied molecular orbital (E-LUMO) being correlated with inhibitory activity. acs.org Such models can be used to predict the activity of newly designed (R)-octopamine derivatives before their synthesis, saving time and resources.

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For (R)-octopamine derivatives, a pharmacophore model would typically include features like a hydroxyl group, an aromatic ring, and an amino group, all of which are crucial for interaction with the OAR. These models can be used to screen large virtual libraries of compounds to identify new scaffolds that could potentially bind to the target receptor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been extensively used to study the interaction of (R)-octopamine and its derivatives with OARs. For instance, in silico studies have been conducted to understand the binding of various ligands to insect OARs, revealing key amino acid residues involved in the interaction. nih.gov Such studies can guide the design of new derivatives with improved binding affinity and selectivity. For example, a combined computational-experimental approach was used to discover potential agonists and antagonists for the Anopheles gambiae octopamine receptor. researchgate.net Molecular docking simulations showed how active compounds, such as promethazine (B1679618) and octopamine itself, could interact with key residues like D100 and S206 in the receptor's binding pocket. researchgate.net

Interactive Data Table: Key Interactions of Ligands with OARs

| Ligand | Receptor Residue | Interaction Type | Reference |

|---|---|---|---|

| Octopamine | D100 | Hydrogen Bond | researchgate.net |

| Octopamine | S206 | Hydrogen Bond | researchgate.net |

| Promethazine | D100 | Hydrogen Bond | researchgate.net |

Design of Novel Derivatives with Specific Properties

Computational methods also allow for the design of derivatives with specific physicochemical properties, such as improved bioavailability or metabolic stability. By calculating properties like lipophilicity (logP) and polar surface area, researchers can fine-tune the structure of (R)-octopamine to create derivatives with a higher likelihood of reaching their biological target. For example, a study on acyl pinostrobin (B192119) derivatives used in silico methods to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, demonstrating the utility of computational tools in drug development. researchgate.net

Computational Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involved in the synthesis of (R)-octopamine and its derivatives. Understanding these pathways at a molecular level can lead to the optimization of reaction conditions and the development of more efficient synthetic routes.

Biosynthesis of (R)-Octopamine

The biosynthesis of octopamine in insects involves the hydroxylation of tyramine (B21549) by the enzyme tyramine β-hydroxylase (TβH). nih.gov Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the reaction mechanism within the enzyme's active site. These studies can elucidate the role of key amino acid residues and cofactors in catalysis.

Recently, an artificial biosynthetic pathway for octopamine and its derivative synephrine (B1677852) was established in Escherichia coli. acs.orgnih.gov This work involved the screening and optimization of enzymes like TβH and phenylethanolamine N-methyltransferase (PNMT). acs.orgnih.gov While this study was primarily experimental, computational modeling could be used to further enhance the efficiency of this pathway by, for example, designing mutant enzymes with improved catalytic activity.

Enzymatic Reactions of Related Phenylethanolamines

The enzymatic N-methylation of phenylethanolamines, a key reaction in the biosynthesis of adrenaline from noradrenaline, has been studied using computational methods. Density functional theory (DFT) has been used to investigate the reaction mechanism of phenylethanolamine N-methyltransferase (PNMT). nih.gov These studies have shown that the reaction proceeds through an SN2 mechanism and have helped in the design of transition-state analogues as potent inhibitors of the enzyme. acs.orgnih.gov The insights gained from these computational studies on related enzymes can be applied to understand and engineer the enzymes involved in the synthesis and modification of (R)-octopamine.

Interactive Data Table: Computationally Studied Reaction Parameters

| Reaction | Method | Key Finding | Reference |

|---|---|---|---|

| N-methylation of norepinephrine | DFT | SN2 reaction mechanism | nih.gov |

By leveraging these computational tools, researchers can accelerate the discovery and development of new derivatives of this compound with tailored biological activities and can devise more efficient and sustainable methods for their synthesis.

Applications in Asymmetric Catalysis and Synthesis

Development of Chiral Ligands for Enantioselective Reactions

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-ol offers multiple points for modification, allowing for the synthesis of a diverse range of ligands tailored for specific enantioselective reactions.

Ligand Design Principles based on this compound Scaffold

The design of effective chiral ligands from the this compound scaffold is guided by several key principles. The vicinal amino and alcohol functionalities can be readily converted into various coordinating groups. For instance, the amino group can be transformed into amides, sulfonamides, or imines (Schiff bases), while the hydroxyl group can be etherified or remain as a coordinating alcohol. nih.govnih.gov The phenolic hydroxyl group adds another layer of functionality, capable of acting as a coordinating group or influencing the electronic properties of the ligand. nih.gov

A common strategy involves the formation of Schiff base ligands through the condensation of the amino group with a carbonyl compound. For example, condensation with 2-hydroxyacetophenone (B1195853) derivatives can yield tridentate or tetradentate ligands capable of coordinating with various metal centers. chemrxiv.org The resulting imine nitrogen, the phenolic oxygen, and the alcoholic oxygen can all participate in metal chelation, creating a well-defined and rigid chiral environment around the metal catalyst. This rigidity is crucial for effective stereochemical communication between the ligand and the substrate during the catalytic cycle.

Furthermore, the modular nature of the scaffold allows for systematic tuning of steric and electronic properties. nih.gov Bulky substituents can be introduced on the nitrogen or at the phenolic ring to create a more sterically hindered chiral pocket, which can enhance enantioselectivity. The electronic nature of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring, which in turn influences the reactivity of the metal center. nih.gov

Influence of Ligand Structure on Catalyst Performance

The performance of a catalyst derived from a this compound-based ligand is intrinsically linked to its structure. The nature of the coordinating atoms, the bite angle of the chelate rings, and the steric bulk of the substituents all play a critical role in determining the enantioselectivity and activity of the catalyst.

For instance, in metal-catalyzed reactions, the formation of stable five- or six-membered chelate rings involving the amino alcohol moiety and the metal center is a common feature. The additional coordination of the phenolic hydroxyl group can lead to the formation of tridentate ligands, which often results in more rigid and defined catalytic species, leading to higher enantioselectivities. nih.gov

While specific data for ligands derived directly from this compound is limited in publicly accessible literature, the performance of analogous chiral amino alcohol-derived ligands provides valuable insights. For example, in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols, chiral α-aminophosphonate ligands have shown good yields and enantiomeric excesses. nih.gov It is conceivable that phosphonate (B1237965) derivatives of this compound could exhibit similar or enhanced catalytic activity.

The following table illustrates the performance of various chiral ligands in a representative asymmetric reaction, highlighting how ligand structure influences catalytic outcomes.

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Chiral N,N'-Dioxide | Sc(III) | Aza-Diels-Alder | 98 | 95 | acs.org |

| Chiral Phenanthroline | Ru(II) | Asymmetric Hydrogenation | >99 | 98 | nih.gov |

| Chiral P,N-Ligand | Pd(0) | Allylic Alkylation | 99 | 95 | nih.gov |

| Chiral Amino Phosphine | Pd(0) | Allylic Substitution | 72.2 | >95 | capes.gov.br |

This table presents data for various chiral ligand types to illustrate the general principles of how ligand structure affects catalyst performance in different asymmetric reactions.

Use as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org The this compound scaffold is well-suited for this purpose. The amino group can be acylated by a prochiral carboxylic acid derivative, forming a chiral amide. The resulting chiral auxiliary can then direct subsequent reactions, such as enolate alkylation, before being cleaved to yield the desired enantiomerically enriched product. researchgate.netuwindsor.ca

The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered transition state where one face of the reactive intermediate is effectively shielded. In auxiliaries derived from amino alcohols, the stereocenter bearing the amino and hydroxyl groups dictates the conformation of the attached acyl group, thereby controlling the trajectory of the incoming electrophile. researchgate.net For example, in the case of pseudoephedrine, a structurally related chiral amino alcohol, the methyl group directs the alkylation to be syn to it and anti to the hydroxyl group. wikipedia.org A similar directing effect can be anticipated for auxiliaries derived from this compound, where the 2-hydroxyphenyl group would play a key role in influencing the stereochemical outcome.

Enantioselective Transformations Mediated by Derivatives

Derivatives of this compound, either as chiral ligands or auxiliaries, can mediate a range of important enantioselective transformations.

Asymmetric Alkylation Reactions